![molecular formula C16H14N4O4S2 B2985237 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 511288-86-1](/img/structure/B2985237.png)
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Description
“2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted phenyl [(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized as alkaline phosphatase inhibitors . Phenyl acetic acid 1 through a series of reactions was converted into 5-benzyl-1,3,4-oxadiazole-2-thione 4 .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The title compound, 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, was prepared by the regioselective S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide .Scientific Research Applications
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives, such as CHEMBL3402803, have been studied for their potential as antimicrobial agents. Research has shown that these compounds can be effective against a variety of bacterial strains, including Salmonella typhi , which is responsible for typhoid fever . The ability to inhibit the growth of harmful bacteria makes this class of compounds valuable for the development of new antibiotics.
Antifungal Properties
Similar to their antibacterial applications, 1,3,4-oxadiazole derivatives are also explored for their antifungal properties. They have been reported to possess activity against various fungal species, which could lead to the development of new antifungal medications for diseases caused by pathogenic fungi .
Anti-inflammatory Uses
The anti-inflammatory potential of CHEMBL3402803 is another area of interest. Compounds with 1,3,4-oxadiazole cores have been associated with reducing inflammation, making them candidates for treating inflammatory diseases .
Anticancer Research
CHEMBL3402803 may have applications in cancer research due to the presence of the 1,3,4-oxadiazole moiety. This structure has been linked to anticancer activity, and further research could lead to its use in cancer treatment protocols or as a chemotherapeutic agent .
Enzyme Inhibition
This compound has been synthesized as a potential inhibitor for enzymes like alkaline phosphatase. Enzyme inhibitors are crucial in the study of biochemical pathways and have therapeutic applications in various diseases, including metabolic disorders .
Energetic Materials Development
The structural features of CHEMBL3402803 make it a candidate for the synthesis of energetic ionic salts. These materials are of interest in the field of materials science for applications that require high-energy compounds, such as propellants and explosives .
Antiviral Potential
The oxadiazole ring in CHEMBL3402803 is a structure of interest in the development of antiviral drugs. Its potential to inhibit viral replication could be harnessed to treat viral infections, including emerging diseases .
Nematicidal Activity
Research into the nematicidal activity of 1,3,4-oxadiazole derivatives has shown that these compounds can be effective against nematodes. This application is particularly relevant in agriculture for the protection of crops from parasitic worms .
properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c17-26(22,23)13-8-6-12(7-9-13)18-14(21)10-25-16-20-19-15(24-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVWDSIDLCYMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
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